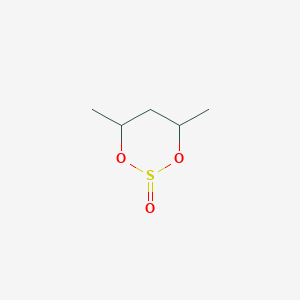
4,6-Dimethyl-1,3,2-dioxathiane 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-1,3,2-dioxathiane 2-oxide is an organic compound with the molecular formula C5H10O3S. This compound is known for its unique structure, which includes a dioxathiane ring with two methyl groups at the 4 and 6 positions. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
The synthesis of 4,6-Dimethyl-1,3,2-dioxathiane 2-oxide typically involves the reaction of dimethyl sulfoxide (DMSO) with an appropriate diol under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonium ion, which then undergoes cyclization to form the dioxathiane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
4,6-Dimethyl-1,3,2-dioxathiane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the oxygen atoms in the dioxathiane ring are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols
科学研究应用
4,6-Dimethyl-1,3,2-dioxathiane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations
作用机制
The mechanism of action of 4,6-Dimethyl-1,3,2-dioxathiane 2-oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used .
相似化合物的比较
4,6-Dimethyl-1,3,2-dioxathiane 2-oxide can be compared with other similar compounds, such as:
1,3,2-Dioxathiolane 2-oxide: This compound has a similar dioxathiane ring but lacks the methyl groups at the 4 and 6 positions.
5,5-Dimethyl-1,3,2-dioxathiane 2-oxide: This compound has methyl groups at different positions on the dioxathiane ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications
属性
CAS 编号 |
4727-93-9 |
|---|---|
分子式 |
C5H10O3S |
分子量 |
150.20 g/mol |
IUPAC 名称 |
4,6-dimethyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C5H10O3S/c1-4-3-5(2)8-9(6)7-4/h4-5H,3H2,1-2H3 |
InChI 键 |
USNQMYYMYHSTGH-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(OS(=O)O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


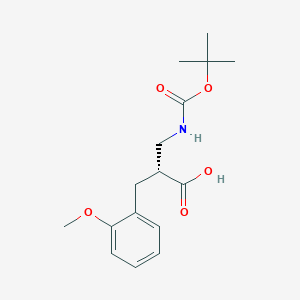
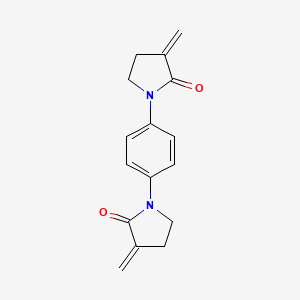

![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
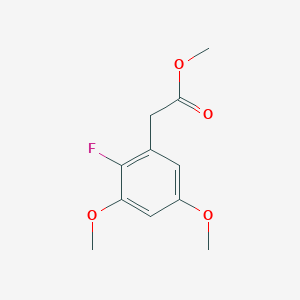
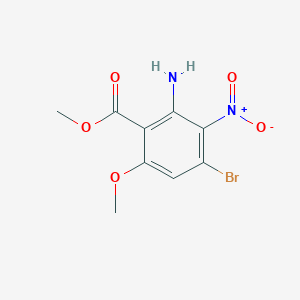
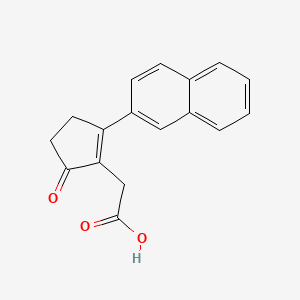
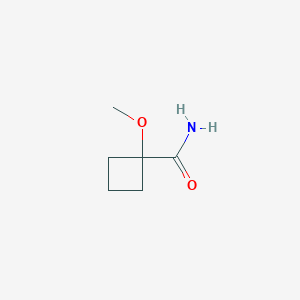
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)

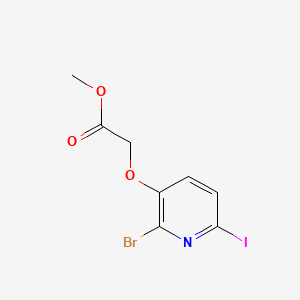
![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)

